molecular formula C6H3ClF3NO2S B174269 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride CAS No. 174485-71-3

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No. B174269
CAS RN: 174485-71-3
M. Wt: 245.61 g/mol
InChI Key: IIPALDGMMNCAEK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . This compound contains a trifluoromethyl group (-CF3), a sulfonyl chloride group (-SO2Cl), and a pyridine ring .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a trifluoromethyl group (-CF3), which consists of a carbon atom bonded to three fluorine atoms, and a sulfonyl chloride group (-SO2Cl), which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .

Scientific Research Applications

1. Fluoroalkylation of Heterocycles, Arenes, and Heteroarenes “4-(Trifluoromethyl)pyridine-2-sulfonyl chloride” serves as a trifluoromethylating agent, which is crucial for the fluoroalkylation process. This process is used to introduce trifluoromethyl groups into various organic compounds, including heterocycles, arenes, and heteroarenes. The presence of the trifluoromethyl group can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable in medicinal chemistry for drug design and development .

Sulfonation of Alcohols

This compound acts as a sulfonating agent for alcohols. Sulfonation is an important chemical reaction that introduces sulfonyl functional groups into organic molecules. This reaction is widely used in chemical synthesis to create sulfonate esters and sulfonamides, which are prevalent in detergents, dyes, and drugs .

Chlorination of Carbanions

It can also function as a chlorinating agent for carbanions. In organic synthesis, chlorination is a reaction that introduces chlorine atoms into a molecule. Carbanions are reactive intermediates that can undergo chlorination to form various chlorinated organic products used in agrochemicals, pharmaceuticals, and materials science .

Pest Control Properties

The presence of fluorine and pyridine structure in “4-(Trifluoromethyl)pyridine-2-sulfonyl chloride” imparts superior pest control properties when compared to traditional phenyl-containing insecticides. This makes it valuable in the development of new pesticides with enhanced efficacy and safety profiles .

Synthesis of Crop-Protection Products

This compound is used as a chemical intermediate in the synthesis of several crop-protection products. The demand for such intermediates is high due to the need for effective solutions to protect crops from pests and diseases .

Pharmaceutical Industry Applications

In the pharmaceutical industry, “4-(Trifluoromethyl)pyridine-2-sulfonyl chloride” may be utilized in the synthesis of various drugs due to its trifluoromethyl group which can improve the metabolic stability and bioavailability of pharmaceuticals .

Biomarker Analysis

Although not directly mentioned for “4-(Trifluoromethyl)pyridine-2-sulfonyl chloride”, related pyridine sulfonyl chlorides are used in analytical chemistry for biomarker analysis, such as quantifying estrogen metabolites which are important in evaluating cancer risks and metabolic diseases .

Future Directions

Trifluoromethylpyridine derivatives, such as 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, it is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPALDGMMNCAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622522
Record name 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

CAS RN

174485-71-3
Record name 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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